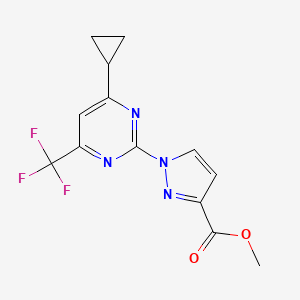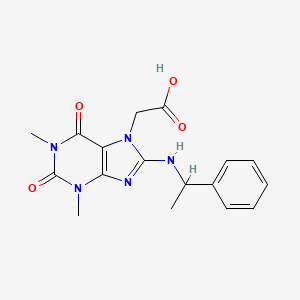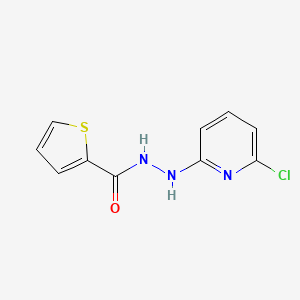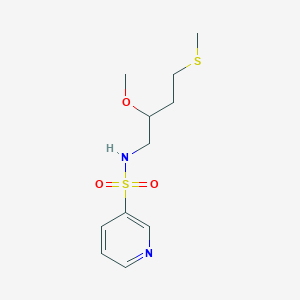![molecular formula C10H8Br2O2 B2820326 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-30-8](/img/structure/B2820326.png)
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Vue d'ensemble
Description
The compound “4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one” is a derivative of dibenzoxepin . Dibenzoxepin is a tricyclic compound and is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .
Synthesis Analysis
The synthesis of related compounds involves a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy . A sym-oxepin oxide was synthesized with restricted conformational mobility and altered reactivity . Nitrogen extrusion from the azo diepoxide generates the sym-oxepin oxide, the altered reactivity of which is attributed to the conformational rigidity as compared to the parent molecule .Molecular Structure Analysis
The molecular structure of related compounds has been verified by X-ray crystal structure analysis . The structure of the compound is likely to be influenced by the bromination of the bridgehead diene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy . Nitrogen extrusion from the azo diepoxide generates the sym-oxepin oxide .Applications De Recherche Scientifique
- Researchers have reported a novel synthetic route involving this compound. The [4+3] annulation reaction of crotonate-derived sulfur ylides with thioaurones, using 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a precursor, yields a diverse array of 2,5-dihydrobenzothieno[3,2-b]oxepines . These compounds exhibit interesting properties and potential applications .
- A Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy has been employed to synthesize novel benzoxepine-1,2,3-triazole hybrids. By reacting 7,9-disubstituted (Z)-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[b]oxepine with terminal alkynes, researchers obtained intriguing compounds with potential pharmacological applications .
[4+3] Annulation Reaction
Click Chemistry and Hybrid Synthesis
Other Derivatives and Variants
Mécanisme D'action
Target of Action
Similar compounds have been used in the detection of primary aromatic amines (paas), indicating potential interactions with these molecules .
Mode of Action
It’s known that similar compounds can interact with their targets through aromatic nucleophilic substitution . This involves the compound acting as an electron-deficient unit, interacting with electron-rich molecules such as PAAs .
Biochemical Pathways
Similar compounds have been shown to interact with aromatic amines, suggesting potential effects on pathways involving these molecules .
Pharmacokinetics
Similar compounds have been noted for their high stability and fluorescence performance , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been used as fluorescent sensors for the detection of paas, indicating that they may cause fluorescence quenching upon interaction with these molecules .
Action Environment
Similar compounds have been noted for their high stability , suggesting that they may be resistant to environmental changes.
Propriétés
IUPAC Name |
4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJJKIRKHUOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)
![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)


![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)

![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)
![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)
![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)
